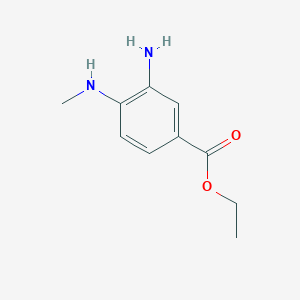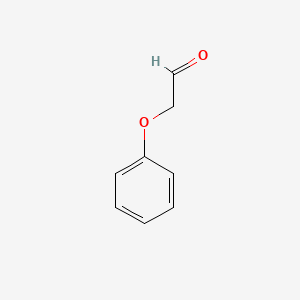
2-Phenoxyacetaldehyd
Übersicht
Beschreibung
Phenoxyacetaldehyde is a useful research compound. Its molecular formula is C8H8O2 and its molecular weight is 136.15 g/mol. The purity is usually 95%.
The exact mass of the compound Phenoxyacetaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49355. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenoxyacetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenoxyacetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hematopoetische Zellwachstumshemmung
2-Phenoxyacetaldehyd wurde gezeigt, dass es das Wachstum von hämatopoetischen Zellen hemmt . Hämatopoetische Zellen sind für die Bildung von Blutzellen verantwortlich. Diese Eigenschaft könnte in der Forschung zu Blutkrankheiten und Krebs nützlich sein.
Hemmung der Enzymproduktion
Diese Verbindung hemmt auch die Produktion aktiver Enzyme, wie z. B. Amylase . Amylase ist ein Enzym, das bei der Verdauung von Kohlenhydraten hilft. Es wird in der Bauchspeicheldrüse und den Speicheldrüsen gebildet. Diese Hemmung könnte bei Studien zu Verdauungs- und Stoffwechselstörungen von Bedeutung sein.
Interferenz mit dem nukleophilen Angriff
This compound interferiert mit dem nukleophilen Angriff . Ein nukleophiler Angriff ist ein grundlegender Prozess in der organischen Chemie, bei dem ein Nukleophil, eine elektronenreiche Spezies, eine elektronenarme Stelle angreift. Diese Eigenschaft könnte bei der Untersuchung von Reaktionsmechanismen in der organischen Chemie von Vorteil sein.
Interferenz mit der Oxidation
Diese Verbindung interferiert mit der Oxidation von this compound . Oxidation ist eine häufige Reaktion sowohl in biologischen als auch in nicht-biologischen Systemen. Diese Interferenz könnte in der Forschung zu Energieproduktion, Alterung und verschiedenen Krankheiten nützlich sein.
Synthesemethoden
Zu den Synthesemethoden für this compound gehören homogene Katalysatoren und chemische Reaktionen . Diese Informationen könnten für Forscher wertvoll sein, die an der Verbesserung der Synthese dieser Verbindung oder der Entwicklung neuer Synthesemethoden arbeiten.
Detergentzusammensetzungen
Dieses Molekül wurde in Detergentzusammensetzungen verwendet . Es ist jedoch aufgrund seiner Toxizität nicht für die Verwendung in Materialien, die mit Lebensmitteln in Kontakt kommen, geeignet . Diese Anwendung könnte für Forscher im Bereich der Industriechemie und Produktentwicklung relevant sein.
Wirkmechanismus
Target of Action
2-Phenoxyacetaldehyde, also known as Cortex aldehyde or Phenoxyacetaldehyde, is a reactive molecule that primarily targets hematopoietic cells . It has been shown to inhibit the growth of these cells .
Mode of Action
The interaction of 2-Phenoxyacetaldehyde with its targets results in the inhibition of the production of active enzymes, such as amylase . This inhibition occurs through the interference of 2-Phenoxyacetaldehyde with the nucleophilic attack and oxidation of the compound itself .
Result of Action
The molecular and cellular effects of 2-Phenoxyacetaldehyde’s action primarily involve the inhibition of hematopoietic cell growth and the production of active enzymes . This suggests that 2-Phenoxyacetaldehyde may have potential applications in contexts where the suppression of these biological processes is desired.
Biochemische Analyse
Biochemical Properties
2-Phenoxyacetaldehyde is known to interact with various enzymes and proteins. It inhibits the production of active enzymes, such as amylase, by interfering with the nucleophilic attack and oxidation of 2-phenoxyacetaldehyde
Cellular Effects
2-Phenoxyacetaldehyde has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the growth of hematopoietic cells
Molecular Mechanism
The molecular mechanism of 2-Phenoxyacetaldehyde is complex and involves several biochemical reactions. It is known to interfere with the nucleophilic attack and oxidation of 2-phenoxyacetaldehyde, thereby inhibiting the production of active enzymes
Eigenschaften
IUPAC Name |
2-phenoxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-6-7-10-8-4-2-1-3-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFILAFLGDUMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051858 | |
| Record name | Phenoxyacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2120-70-9 | |
| Record name | Phenoxyacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2120-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetaldehyde, 2-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002120709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenoxyacetaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetaldehyde, 2-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenoxyacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenoxyacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
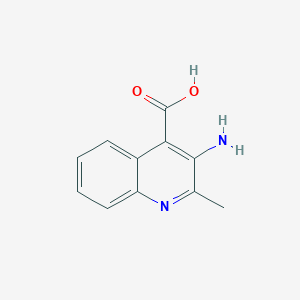
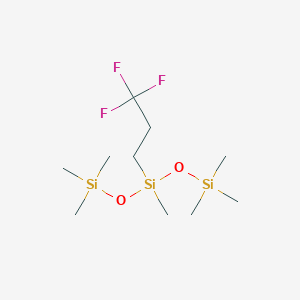
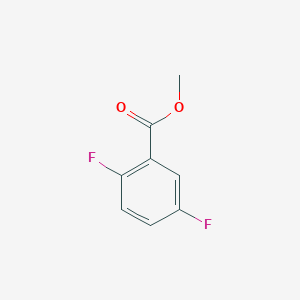
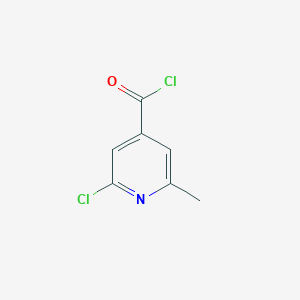
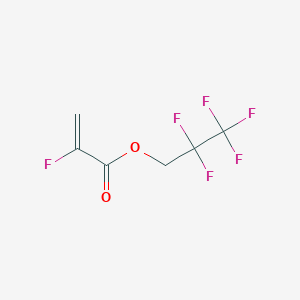
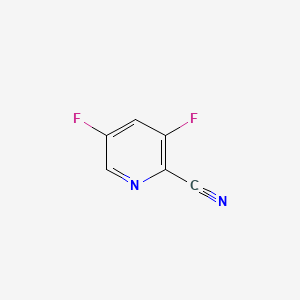
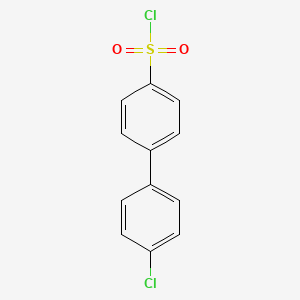
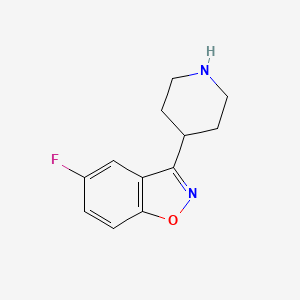
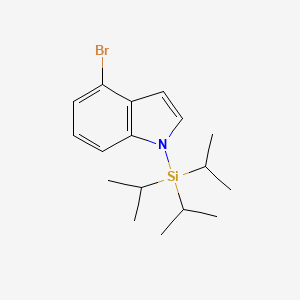
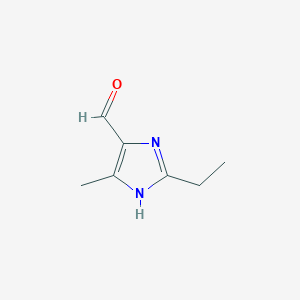
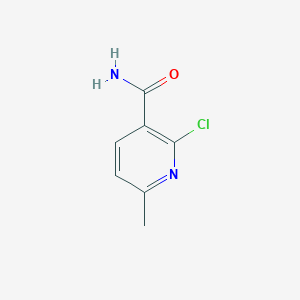
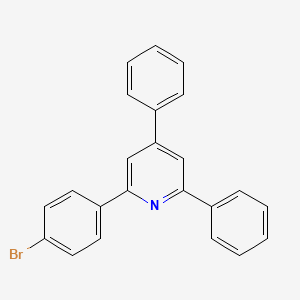
![4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585772.png)
